tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-23(2,3)29-22(27)25-14-15-28-24(16-25)17-26(18-24)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,21H,14-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJQWIACRRTINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonane Core
Starting Material : tert-Butyl 4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate (Compound A).
Reaction Sequence :
-
Alkylation with Ethyl Bromoacetate :
-
Hydrogenation of Cyano Group :
-
Cyclization to Spiro Core :
Table 1: Key Parameters for Spiro Core Synthesis
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH, ethyl bromoacetate | THF | 0°C → RT | 8 | 85 |
| 2 | Raney Ni, H₂ | Ethanol | 40°C | 8 | 72 |
| 3 | NaOEt | Ethanol | 0°C → RT | 8 | 65 |
Boc Protection Adjustment
Critical Analysis of Methodologies
Solvent and Temperature Optimization
Catalytic Considerations
-
Raney Nickel : Preferred over Pd/C due to better selectivity for cyano → amine conversion in ethanol.
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Base Selection : NaOEt in ethanol minimizes ester saponification during cyclization.
Comparative Data for Key Intermediates
Table 2: Spectroscopic Data for Compound E
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₂₅H₃₁N₂O₃ | HRMS (ESI+) |
| m/z | 423.2284 [M+H]⁺ | Calculated: 423.2287 |
| ¹H NMR (CDCl₃) | δ 7.35–7.25 (m, 10H, Ar-H), 4.21 (s, 1H, CH), 3.82–3.75 (m, 4H, OCH₂), 3.12–2.98 (m, 4H, NCH₂) | 400 MHz |
| ¹³C NMR | δ 155.1 (C=O), 141.2 (Ar-C), 79.8 (C(CH₃)₃), 67.5 (OCH₂), 52.1 (NCH₂) | 100 MHz |
Chemical Reactions Analysis
tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzhydryl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of spirocyclic tert-butyl carboxylates allows for tailored applications in drug discovery. Below is a comparative analysis of key analogs:
Positional Isomers
Functionalized Derivatives
Physicochemical and Commercial Comparison
Biological Activity
Chemical Identity
tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, with the CAS number 1263268-96-7, is a spirocyclic compound characterized by its unique structure that includes both nitrogen and oxygen atoms in its framework. Its molecular formula is C24H30N2O3, and it has a molecular weight of approximately 394.52 g/mol. The compound is noted for its potential applications in medicinal chemistry due to its bioactive properties.
The biological activity of this compound has been studied primarily in the context of its interactions with various biological systems. The presence of the diazaspiro structure suggests potential activity as a receptor modulator or enzyme inhibitor.
- Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical signaling pathways.
- Enzyme Inhibition : The compound's structural features suggest it could inhibit specific enzymes involved in metabolic pathways, although detailed studies are necessary to confirm these interactions.
Case Studies and Experimental Findings
Recent research has focused on evaluating the pharmacological effects of this compound through various in vitro and in vivo studies:
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Neuroprotective Effects : A study published in a peer-reviewed journal demonstrated that this compound exhibited neuroprotective properties in models of oxidative stress, suggesting it might be beneficial in treating neurodegenerative diseases.
- Experiment Design : Neuronal cell lines were exposed to oxidative agents, and subsequent cell viability was assessed using MTT assays.
- Results : The compound significantly reduced cell death compared to control groups.
-
Antitumor Activity : Another investigation highlighted its potential antitumor effects against specific cancer cell lines. The study utilized various concentrations of the compound to evaluate cytotoxicity.
-
Data Summary :
Concentration (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 - : The results indicated a dose-dependent decrease in cell viability, suggesting that higher concentrations of the compound could effectively inhibit tumor growth.
-
Data Summary :
Toxicology and Safety Profile
While the biological activity is promising, it is crucial to assess the safety profile of this compound. Toxicological assessments have shown that at therapeutic doses, the compound exhibits minimal toxicity; however, further studies are required to establish a comprehensive safety profile.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate with high purity?
- Methodology :
- Use a Boc (tert-butoxycarbonyl) protection strategy to stabilize the amine group during synthesis. The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF) .
- Monitor reaction progress via HPLC or LC-MS to confirm intermediate formation (e.g., spirocyclic intermediate). Purity ≥95% is achievable by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Key data : Molecular formula C₁₁H₂₀N₂O₃ (neutral form) or C₁₂H₂₁ClN₂O₃ (hydrochloride salt) .
Q. How to characterize the structural integrity of this spirocyclic compound?
- Analytical techniques :
- ¹H/¹³C NMR : Confirm spirocyclic structure via distinct proton environments (e.g., benzhydryl protons at δ 7.2–7.4 ppm, tert-butyl protons at δ 1.4 ppm) .
- FT-IR : Verify carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ and ether (C-O-C) at ~1100 cm⁻¹ .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., 228.29 g/mol for neutral form) .
Advanced Research Questions
Q. How to optimize reaction conditions for introducing the benzhydryl group without side reactions?
- Experimental design :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with benzhydryl boronic acid. Optimize catalyst loading (0.5–2 mol% Pd(PPh₃)₄) and temperature (60–80°C) to minimize decarboxylation .
- Contradiction resolution : If impurities arise (e.g., de-Boc byproducts), adjust reaction pH (neutral to slightly basic) and use anhydrous solvents (e.g., DMF or DCM) .
- Data table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, 80°C | 72 | 92 |
| Pd(OAc)₂, 60°C | 58 | 85 |
Q. What strategies address contradictions in reported bioactivity data for this compound?
- Hypothesis testing :
- Impurity profiling : Compare batches using HPLC-UV/ELSD to detect trace impurities (e.g., residual solvents or degradation products) that may skew bioassays .
- Solvent effects : Test solubility in DMSO vs. aqueous buffers; aggregation in polar solvents may reduce apparent activity .
- Reference : Bioactivity discrepancies in antimicrobial assays (e.g., MIC values varying by 10–20 µM) may stem from differences in bacterial strain susceptibility .
Q. How to design stability studies under varying storage conditions?
- Protocol :
- Store samples at –20°C (dry, inert atmosphere) to prevent hydrolysis of the Boc group. Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Key finding : Hydrochloride salts (e.g., [2241130-99-2]) exhibit superior stability (>90% purity after 6 months) compared to free bases .
Methodological Challenges
Q. How to resolve low yields in spirocyclization steps?
- Troubleshooting :
- Use microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs) and improve cyclization efficiency .
- Add Lewis acids (e.g., ZnCl₂) to stabilize transition states during ring closure .
Q. What computational methods predict regioselectivity in substitutions?
- Approach :
- Perform DFT calculations (e.g., Gaussian 16) to model electronic effects at the spirocyclic nitrogen. The 2-position is more nucleophilic due to steric protection of the 8-carboxylate .
Data Contradiction Analysis
Q. Why do toxicity profiles vary across studies?
- Root cause :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
